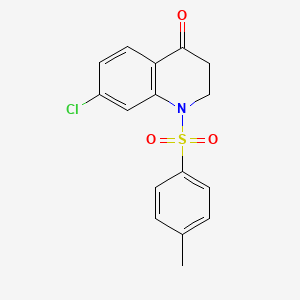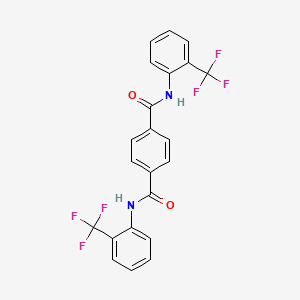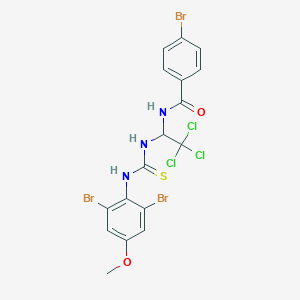
7-Chloro-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a chloro group at the 7th position, a sulfonyl group attached to a methylbenzene ring at the 1st position, and a dihydroquinolinone core structure. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-4-hydroxyquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Quinolinone derivatives with varying oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: New derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
7-Chloro-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydroxyquinoline: Shares the quinoline core structure but lacks the sulfonyl group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the quinoline core.
2,3-Dihydroquinolin-4(1H)-one: Similar core structure but lacks the chloro and sulfonyl groups.
Uniqueness
7-Chloro-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of its chloro, sulfonyl, and dihydroquinolinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
66820-85-7 |
|---|---|
Molecular Formula |
C16H14ClNO3S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
7-chloro-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO3S/c1-11-2-5-13(6-3-11)22(20,21)18-9-8-16(19)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
ARVPKFVFFOOGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B11993105.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993110.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)

![4-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11993130.png)

![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)

![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)

![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
